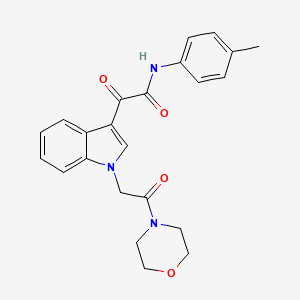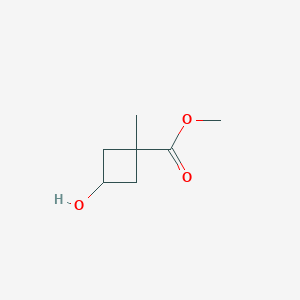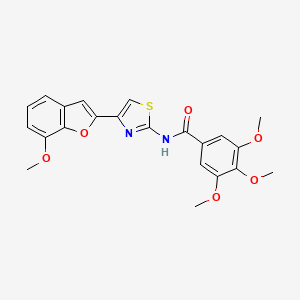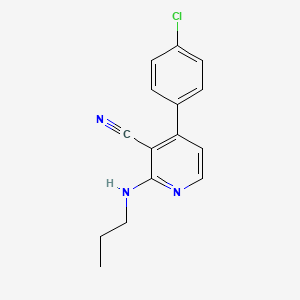
1-(5-苯基异恶唑-3-基)-N-(4-(N-(噻唑-2-基)磺酰胺基)苯基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound , 1-(5-phenylisoxazol-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cyclopropanecarboxamide, is a complex molecule that appears to be designed for biological activity, potentially as an inhibitor of certain enzymes or for other therapeutic purposes. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and uses of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions that typically start with a core structure, which is then functionalized with various substituents to achieve the desired biological activity. For instance, the synthesis of N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides involves the reaction of hydroxy-oxo-enamides with phenylhydrazine, followed by treatment with silver nitrate or sodium methoxide to form salts . Similarly, derivatives of cyclopropane dicarboxylic acid are synthesized through reactions with thiosemicarbazide and subsequent ring closure in an alkaline medium . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which are known to interact with biological targets. The presence of a cyclopropane core can impart rigidity to the molecule, potentially affecting its binding to enzymes or receptors . The sulfamoylphenyl group is a common feature in many biologically active compounds and is known for its ability to interact with enzymes such as carbonic anhydrases .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups. For example, the presence of a sulfamoyl group can facilitate interactions with metal ions or active sites of enzymes, which is crucial for inhibitory activity . The heterocyclic rings, such as thiadiazoles and triazoles, can undergo various chemical transformations to yield a variety of derivatives, which allows for fine-tuning of the compound's biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The presence of heteroatoms such as nitrogen, sulfur, and oxygen can influence properties like solubility, stability, and lipophilicity, which in turn affect the compound's bioavailability and pharmacokinetics. The papers provided do not give specific details on the physical and chemical properties of the compounds studied, but these properties are generally important for the compound's performance as a drug candidate .
科学研究应用
合成和生物活性
噻唑啉-4-羧酸酯合成:在碱性条件下(NaHCO3,MeCN)利用硫代酰胺(包括 N,N-硫脲)会生成 5-螺环丙烷并环化的噻唑啉-4-羧酸酯。这些化合物是包含环丙基的半胱氨酸衍生物,展示了环丙烷甲酰胺化合物在合成生物相关分子中的多功能性 (Nötzel 等人,2001)。
碳酸酐酶抑制:已经合成了一系列包含环丙烷甲酰胺衍生物的吖啶-乙酰唑胺偶联物,并已证明可以抑制低微摩尔和纳摩尔范围内的碳酸酐酶异构酶。这一发现突出了这些化合物在靶向碳酸酐酶中的潜在治疗应用 (Ulus 等人,2016)。
抗菌特性:对带有磺酰胺部分的新型噻唑、吡啶酮、吡唑、色满和腙衍生物的研究表明具有显著的抗菌活性。这些源自环丙烷甲酰胺结构的化合物具有作为抗菌剂的潜力 (Darwish 等人,2014)。
化学合成和反应
异恶唑衍生物合成:源自环丙烷甲酰胺化合物的含异恶唑磺酰胺的合成显示出对碳酸酐酶 II 和 VII 的有效抑制特性。这强调了基于环丙烷甲酰胺的异恶唑衍生物的化学多功能性和生物学相关性 (Altug 等人,2017)。
区域异构 4-异恶唑啉:通过 1,3-偶极环加成形成区域异构 4-异恶唑啉展示了环丙烷甲酰胺衍生物在生成新有机化合物中的潜力,这些有机化合物可以经历各种重排,从而产生不同的化学结构 (Liguori 等人,1988)。
噻二唑和三唑衍生物合成:源自环丙烷甲酸的新型杂环衍生物包含噻二唑和 1,2,4-三唑部分,证明了环丙烷甲酰胺结构在合成不同的杂环化合物中的能力 (Sharba 等人,2005)。
属性
IUPAC Name |
1-(5-phenyl-1,2-oxazol-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c27-20(22(10-11-22)19-14-18(30-25-19)15-4-2-1-3-5-15)24-16-6-8-17(9-7-16)32(28,29)26-21-23-12-13-31-21/h1-9,12-14H,10-11H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYHAJROISYRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-tert-butyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2545685.png)

![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2545688.png)
![1-ethyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2545689.png)
![n-[2(2-Aminoethyl)sulfonyl]-3-[[4-[2-[(1,4,5,6-tetrahydro-2-pyrimidinyl)amino]ethoxy]benzoyl]amino]-l-alanine, hcl (1:1)](/img/structure/B2545692.png)

![2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2545695.png)
![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide](/img/structure/B2545698.png)
![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B2545699.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2545703.png)


